molecular formula C20H27N3OS B605206 (Rac)-AF710B CAS No. 1235733-73-9

(Rac)-AF710B

Cat. No.: B605206
CAS No.: 1235733-73-9
M. Wt: 357.5 g/mol
InChI Key: XWMHYQATSBWUNT-UHFFFAOYSA-N
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Description

AF-710B, also known as 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one, is a highly potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor and the sigma-1 receptor. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer’s disease, dementia, and schizophrenia .

Scientific Research Applications

AF-710B has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Biology: Employed in research on cellular signaling and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease, dementia, and schizophrenia.

    Industry: Utilized in the development of new pharmacological agents and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF-710B involves the formation of a spirocyclic structure with an indole moiety. The key steps include:

    Formation of the spirocyclic core: This involves the reaction of a thiazolidine derivative with an appropriate amine to form the spirocyclic intermediate.

    Attachment of the indole moiety: The indole group is introduced through a coupling reaction with the spirocyclic intermediate.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of AF-710B follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

AF-710B undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the spirocyclic core or the indole moiety.

    Substitution: Substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AF-710B, which can have different pharmacological properties .

Mechanism of Action

AF-710B exerts its effects by binding to the M1 muscarinic acetylcholine receptor and the sigma-1 receptor. This binding enhances the activity of these receptors, leading to increased signaling through pathways such as the extracellular signal-regulated kinase and the cyclic adenosine monophosphate response element-binding protein. These pathways are involved in cognitive function, neuroprotection, and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AF-710B

AF-710B is unique due to its dual action on both the M1 muscarinic acetylcholine receptor and the sigma-1 receptor. This dual action provides a synergistic effect, enhancing its therapeutic potential in treating neurological disorders. Additionally, AF-710B has shown superior efficacy and safety profiles in preclinical studies compared to other similar compounds .

Properties

CAS No.

1235733-73-9

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3

InChI Key

XWMHYQATSBWUNT-UHFFFAOYSA-N

SMILES

CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43

Canonical SMILES

CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF-710B;  AF 710B;  AF710B

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,8-dimethyl-1-thia-3,8-diaza-spiro[4.5]decane (2.18 g, 11.7 mmol) in dichloromethane (230 ml) at room temperature was added dicyclohexylcarbodiimide (DCC) (3.24 g, 15.7 mmol) followed by addition of 3-indolepropionic acid (2.87 g, 15.2 mmol). The resulting solution was stirred at room temperature overnight. During the reaction a white solid precipitated. After filtration the solvent was evaporated and the crude product was purified by flash chromatography (silica, CH2Cl2/EtOH/NH4OH 90/10/1) to give AF710 (2.5 g, 100% chemical purity) as a white solid. 1H NMR (CDCl3, 300 MHz) δ 8.17 (br s, 1H, NH-indole), 7.60 (d, J=7.81 Hz, 1H, CHC arom), 7.35 (d, J=8.08 Hz, 1H, CHC arom), 7.19 (app t, J=7.53 Hz, 1H, CHCH arom), 7.12 (app t, J=7.45 Hz, 1H, CHCH arom), 7.02 (d, J=1.86 Hz, 1H, CHNH arom), 5.52, 5.09 (2q, J=6.15 and J=6.22 Hz, 1H, CHCH3), 4.62, 3.66 (2d, J=11.76 and J=11.5 Hz, 1H, CHHNCO), 3.29, 3.08 (2d, J=11.48 and J=12.0 Hz, 1H, CHHNCO), 3.18-3.11 (m, 2H), 2.72-2.66 (m, 2H), 2.64-2.46 (m, 2H), 2.26, 2.25 (2s, 3H, NCH3), 2.32-2.19, 2.12-2.02 (2m, 2H), 1.87-1.80, 1.68-1.51 (2m, 4H), 1.48, 1.43 (2d, J=6.21 and J=6.19 Hz, 3H, CH3—CH) ppm; 13C NMR (CDCl3, 500 MHz) δ 170.58 (C), 136.39 (C), 127.25 (C), 122.19 (CH), 121.80 (CH), 119.52 (CH), 118.73 (CH), 115.17 (C), 111.31 (CH), 57.48, 57.19 (CH), 55.46 (C), 54.55, 54.12 (CH2), 53.11, 52.86 (CH2), 46.21, 46.15 (CH3), 38.05, 37.32 (CH2), 36.82, 36.31 (CH2), 34.41 (CH2), 25.44, 23.47 (CH3), 21.04, 20.96 (CH2) ppm.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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